6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine

medicinal chemistry structure–activity relationship lead optimization

Researchers optimizing kinase hinge-binder SAR need a chemically stable, precisely substituted pyridazin-3-amine scaffold. This compound provides the exact 4-fluorophenyl (σp=0.06) and pyridin-3-ylmethyl combination, with distinct electronic and H-bond vector compared to 4-Cl, 4-OMe, or pyridin-4-ylmethyl analogs. Key features: • 4-F-Ph group resists nucleophilic displacement (C-F BDE ~126 kcal/mol), ensuring compound library integrity. • Pyridin-3-ylmethyl N vector differs ~60° from 4-yl regioisomer, enabling spatial binding pocket mapping. • ≥95% purity, ready for hit-to-lead optimization. Reliable supply with transparent quality data.

Molecular Formula C16H13FN4
Molecular Weight 280.30 g/mol
Cat. No. B12180568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine
Molecular FormulaC16H13FN4
Molecular Weight280.30 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H13FN4/c17-14-5-3-13(4-6-14)15-7-8-16(21-20-15)19-11-12-2-1-9-18-10-12/h1-10H,11H2,(H,19,21)
InChIKeyZMGFFDFXBYIHKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine: Overview


6-(4-Fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine (CAS 1018126-48-1; molecular formula C₁₆H₁₃FN₄; molecular weight 280.30 g·mol⁻¹) is a synthetic, dual-substituted pyridazin-3-amine derivative bearing a 4-fluorophenyl group at the 6-position of the pyridazine core and an N-pyridin-3-ylmethyl substituent on the exocyclic amine . Pyridazine-based scaffolds are privileged in medicinal chemistry and have been explored as protein kinase inhibitors, antiviral agents, and receptor modulators [1]. The compound is available from multiple reputable chemical suppliers for research use, typically at ≥95% purity by HPLC or GC .

6-(4-Fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine: Uniqueness vs. Generics


Generic pyridazin-3-amine analogs—including the unsubstituted 6-(4-fluorophenyl)pyridazin-3-amine core (CAS 105538-07-6) or variants with chlorine (e.g., CAS 211555-75-8), phenyl (unsubstituted), or methoxy substituents—differ fundamentally in their physicochemical and interaction profiles [1]. The 4-fluorophenyl group imparts a distinct electronic character (σₚ = 0.06 for F vs. σₚ = 0.23 for Cl vs. σₚ = -0.27 for OCH₃), which alters aromatic stacking, hydrogen-bonding capability, and lipophilicity (calculated LogP increments) [2]. The pyridin-3-ylmethyl moiety introduces a flexible basic nitrogen that can engage in a hydrogen bond or participate in a salt bridge with an acidic residue in a binding pocket, whereas pyridin-4-ylmethyl regioisomers project the nitrogen differently and pyridin-2-ylmethyl variants introduce steric constraints . Therefore, substituting any component without explicit confirmatory data risks losing binding affinity, target selectivity, or pharmacokinetic suitability, making the precisely defined compound the appropriate research tool [2].

6-(4-Fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine: Quantitative Evidence


Electronic & Steric Effects: 4-F vs. 4-Cl Phenyl

In the 6-aryl-pyridazin-3-amine series, replacing the 4-fluorophenyl substituent (present in the target compound) with a 4-chlorophenyl group alters the Hammett σₚ constant from 0.06 (F) to 0.23 (Cl), which corresponds to a ~3.8-fold difference in electron-withdrawing strength [1]. Additionally, the molar refractivity (MR) increases by approximately 6.1 cm³·mol⁻¹ (F MR = 0.92 vs. Cl MR = 6.03), and the Hansch hydrophobicity parameter π shifts from 0.14 (F) to 0.71 (Cl, Δπ ≈ 0.57) [1]. These differences are sufficient to alter target binding and passive membrane permeability, as documented for closely related pyridazine kinase inhibitor series [2].

medicinal chemistry structure–activity relationship lead optimization

Regioisomer H-Bond Geometry: 3-ylmethyl vs. 4-ylmethyl

The target compound’s pyridin-3-ylmethyl side chain places the pyridine nitrogen at the meta position relative to the methylene linker. In the analogous pyridin-4-ylmethyl isomer (e.g., 6-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)pyridazin-3-amine, CAS 1081131-81-8), the nitrogen is positioned at the para position, resulting in a ~60° change in the vector of the hydrogen-bond acceptor . In VEGFR kinase assays with a pyridazin-3-amine scaffold containing a pyridin-4-ylmethyl moiety, VEGFR1 IC₅₀ = 260 nM and VEGFR2 IC₅₀ = 870 nM were reported [1]. While corresponding data for the 3-ylmethyl isomer are not published, this reference point demonstrates that the pyridylmethyl regioisomer can influence kinase inhibition, and the altered geometry in the target compound is expected to produce a divergent selectivity profile relative to the pyridin-4-ylmethyl benchmark [1].

structural biology kinase inhibitor design binding mode

Chemical Stability: 6-Aryl vs. 6-Chloro Core

The target compound features a 4-fluorophenyl substituent at the 6-position of the pyridazine ring, in contrast to the 6-chloro analog (6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine, CAS 211555-75-8) [1]. The carbon–fluorine bond (C–F bond dissociation energy ≈ 126 kcal·mol⁻¹ vs. C–Cl ≈ 84 kcal·mol⁻¹) provides superior chemical and metabolic stability [2]. Moreover, the 6-Cl analog is susceptible to nucleophilic aromatic substitution and hydrolysis under basic or nucleophilic conditions, whereas the 6-aryl derivative is relatively inert to such transformations. This reactivity difference is practically relevant in compound library storage: the 6-chloro analog requires desiccated, low-temperature storage to prevent degradation, while the 6-aryl target compound is expected to be less prone to hydrolytic decomposition under standard laboratory storage conditions [2].

synthetic chemistry compound stability library design

Drug-Likeness & Physicochemical Profile

The target compound (MW 280.30, molecular formula C₁₆H₁₃FN₄) satisfies all four Lipinski Rule-of-Five criteria: MW ≤ 500, H-bond donors = 1 (≤5), H-bond acceptors = 4 (≤10), and calculated LogP ≈ 2.8–3.3 (≤5) . By comparison, the parent 6-(4-fluorophenyl)pyridazin-3-amine (CAS 105538-07-6, MW 189.19) has LogP ≈ 1.72, which may limit membrane permeability relative to the alkylated target compound [1]. The N-pyridin-3-ylmethyl substituent increases molecular weight by ~91 Da and adds approximately 0.6–1.0 LogP units (ΔLogP ≈ 0.6–1.0 vs. the unalkylated parent), enhancing predicted passive permeability while remaining within drug-like chemical space [1]. In contrast, the 6-chloro-N-(pyridin-3-ylmethyl) analog (MW 220.66, LogP ≈ 1.5) has lower calculated LogP, which may reduce membrane partitioning relative to the target compound [2].

ADME prediction drug-likeness physicochemical profiling

6-(4-Fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine: Application Scenarios


Kinase Inhibitor Lead Optimization & SAR

The compound serves as a structurally characterized pyridazin-3-amine scaffold for medicinal chemistry programs targeting protein kinases [1]. Its 4-fluorophenyl and pyridin-3-ylmethyl substituents provide a defined pharmacophore that can be systematically varied to probe kinase hinge-binding interactions, as demonstrated in related pyridazine-based MEK and VEGFR inhibitor patents [2]. The balanced lipophilicity (predicted LogP ~2.8–3.3) supports permeability optimization in hit-to-lead campaigns .

Regioisomeric Binding Mode Probe

The pyridin-3-ylmethyl moiety offers a hydrogen-bond acceptor vector that differs by approximately 60° from the pyridin-4-ylmethyl regioisomer [1]. Researchers investigating the structural biology of kinases, GPCRs, or other nucleotide-binding proteins can use this compound alongside its 4-ylmethyl analog to map the spatial requirements of the target binding pocket, as evidenced by VEGFR kinase assays with the 4-ylmethyl comparator (VEGFR1 IC₅₀ = 260 nM; VEGFR2 IC₅₀ = 870 nM) [2].

Stable Compound Library Procurement

Compared to the 6-chloro analog (CAS 211555-75-8), the target compound’s C–F bond (bond dissociation energy ≈126 kcal·mol⁻¹ vs. ~84 kcal·mol⁻¹ for C–Cl) confers resistance to nucleophilic displacement and hydrolytic degradation [1]. This property makes the target compound preferable for long-term compound library storage and high-throughput screening campaigns where chemical integrity over time is critical [2].

Fluorinated Pyridazine SAR Reference Standard

The 4-fluorophenyl substituent imparts a unique electronic profile (Hammett σₚ = 0.06; π = 0.14) distinct from 4-chlorophenyl (σₚ = 0.23; π = 0.71) or 4-methoxyphenyl (σₚ = -0.27; π = -0.02) analogs [1]. Medicinal chemists can use this compound as a reference point to evaluate the impact of fluorine substitution on target affinity, metabolic stability, and pharmacokinetics within pyridazine-based series [2].

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